molecular formula C10H13NO2S B13176479 5-(3-Ethyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde

5-(3-Ethyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13176479
M. Wt: 211.28 g/mol
InChI Key: IMMWLEHJVVBHBD-UHFFFAOYSA-N
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Description

5-(3-Ethyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with an azetidine moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both the thiophene and azetidine rings in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Ethyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a condensation reaction involving sulfur and an α-methylene carbonyl compound.

    Aldehyde Functionalization:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry may be employed to enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the azetidine ring, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the aldehyde group, converting it to a primary alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

5-(3-Ethyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Material Science: It is used in the synthesis of organic semiconductors and light-emitting diodes due to the electronic properties of the thiophene ring.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-(3-Ethyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation or microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

    5-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde: Lacks the ethyl group on the azetidine ring.

    5-(3-Ethylazetidin-1-yl)thiophene-2-carbaldehyde: Lacks the hydroxyl group on the azetidine ring.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

5-(3-ethyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H13NO2S/c1-2-10(13)6-11(7-10)9-4-3-8(5-12)14-9/h3-5,13H,2,6-7H2,1H3

InChI Key

IMMWLEHJVVBHBD-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(C1)C2=CC=C(S2)C=O)O

Origin of Product

United States

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